2-(3,4-Dimethylphenyl)piperidine

Description

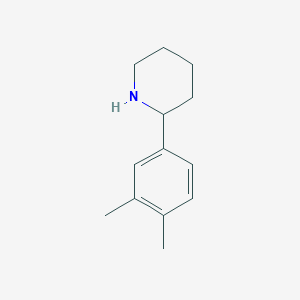

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-6-7-12(9-11(10)2)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUJZPRAUZIQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCCN2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301297 | |

| Record name | 2-(3,4-Dimethylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881040-11-5 | |

| Record name | 2-(3,4-Dimethylphenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Medicinal Chemistry and Organic Synthesis

In the broad fields of medicinal chemistry and organic synthesis, the exploration of novel molecular structures is paramount for the discovery of new therapeutic agents and efficient chemical transformations. The study of specific compounds like 2-(3,4-Dimethylphenyl)piperidine is driven by the quest for molecules with precise biological activities. While direct and extensive research on this compound is not widely documented in publicly available literature, its structural components suggest a significant potential for investigation.

Organic synthesis focuses on the creation of complex molecules from simpler ones. The synthesis of piperidine (B6355638) derivatives is a well-established area of research, with numerous methods developed for their construction. mdpi.comdtic.mil These methods are often adapted to create a wide variety of substituted piperidines for further study. The development of efficient and stereoselective synthetic routes to compounds like this compound is a key objective in organic synthesis, enabling the production of these molecules for biological evaluation.

In medicinal chemistry, the focus lies on the design and development of new drugs. The piperidine motif is a common feature in many approved pharmaceutical agents. kcl.ac.uk Therefore, the synthesis and study of new piperidine-containing compounds is a continuous effort in the search for new medicines.

Significance of Piperidine Scaffolds in Bioactive Compound Design

The piperidine (B6355638) scaffold, a six-membered heterocyclic ring containing a nitrogen atom, is a cornerstone in the design of biologically active compounds. mdpi.com Its prevalence in a vast number of natural products and marketed drugs underscores its importance. kcl.ac.uk The significance of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the creation of a diverse library of compounds with a wide range of chemical properties and biological activities. This versatility enables chemists to fine-tune the molecule's interaction with biological targets.

Proven Biological Activity: Piperidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antioxidant, and neurological effects. nwmedj.orgresearchgate.net This established track record makes the piperidine scaffold a reliable starting point for the development of new therapeutic agents.

The introduction of a phenyl group to the piperidine ring, creating a phenylpiperidine structure, further enhances its potential in drug design. Phenylpiperidines are a well-known class of compounds with significant applications in medicine, particularly in the development of analgesics and other central nervous system (CNS) active agents.

Overview of Academic Research Directions for Substituted Phenylpiperidines

While specific research on 2-(3,4-Dimethylphenyl)piperidine is limited, academic research on substituted phenylpiperidines is a vibrant and evolving field. The primary research directions include the synthesis of novel derivatives, the evaluation of their biological activities, and the establishment of structure-activity relationships (SAR).

A notable example of research in this area is the investigation of the enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a potent and selective dopamine (B1211576) D4 receptor ligand. nih.gov This study highlights the importance of stereochemistry in the biological activity of substituted phenylpiperidines. The (R)-enantiomer of this compound showed a significantly higher affinity for the D4 receptor compared to the (S)-enantiomer, demonstrating that the spatial arrangement of the substituents is critical for receptor binding. nih.gov

Furthermore, research on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of potent antagonists for mu- and kappa-opioid receptors. nih.gov This work establishes the importance of the substitution pattern on the piperidine (B6355638) ring and the phenyl group in determining the pharmacological profile of these compounds. nih.gov

The general synthetic strategies for preparing substituted piperidines often involve the cyclization of acyclic precursors or the modification of pre-existing piperidine rings. dtic.milkcl.ac.uk These methods are continually being refined to improve efficiency, yield, and stereoselectivity.

The table below summarizes key research findings for closely related substituted phenylpiperidine compounds, offering insights into the potential areas of investigation for this compound.

| Compound/Class | Research Focus | Key Findings |

| 3-(3,4-dimethylphenyl)-1-propylpiperidine | Dopamine D4 receptor affinity | The (R)-enantiomer exhibits significantly higher affinity for the D4 receptor than the (S)-enantiomer. nih.gov |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid receptor antagonism | Potent antagonists for mu- and kappa-opioid receptors were identified. nih.gov |

| Substituted (S)-Phenylpiperidines | Dopamine autoreceptor antagonists | Synthesis and structure-activity relationships were established for preferential dopamine autoreceptor antagonists. |

| Phenylpiperidine Derivatives | Pain Management | This class of compounds has an important role in anesthesia and pain medicine. |

Unveiling the Synthetic Pathways to this compound and Its Analogs

The synthesis of this compound, a notable chemical entity, is achieved through various strategic chemical transformations. This article delves into the methodologies for constructing its core structure and the synthesis of its novel derivatives, shedding light on the intricate processes involved in its creation and modification.

Pharmacological Target Engagement and Mechanism of Action Studies of 2 3,4 Dimethylphenyl Piperidine Derivatives

Interaction with Neurotransmitter Receptors

The interaction of 2-(3,4-Dimethylphenyl)piperidine derivatives with a range of neurotransmitter receptors underscores their potential as neuromodulatory agents. The specific substitution pattern on the piperidine (B6355638) ring is crucial in determining the affinity and selectivity for these biological targets. ontosight.ai

Dopamine (B1211576) Receptor Subtypes (e.g., D2, D3, D4, D5)

Dopamine receptors, which are G-protein coupled receptors (GPCRs), are integral to numerous physiological functions including motor control, cognition, and reward. nih.gov They are classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. nih.gov

Research into the enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a derivative of the core compound, has demonstrated potent and selective interaction with dopamine receptor subtypes. ebi.ac.uknih.gov The (R)-enantiomer, in particular, has shown a high affinity and remarkable selectivity for the D4 receptor subtype compared to the D2 and D3 subtypes. ebi.ac.uknih.gov The affinity of the (R)-enantiomer for D4 receptors was found to be six times higher than its corresponding (S)-enantiomer. ebi.ac.uknih.gov Furthermore, the (R)-enantiomer displayed a selectivity ratio for D4 over D2/D3 receptors greater than 25,000, whereas the (S)-enantiomer was approximately 100-fold less selective. ebi.ac.uknih.gov

Enzyme and Ion Channel Modulation by Piperidine Derivatives

Enzyme Inhibition or Activation Profiles

Derivatives of piperidine have been investigated for their ability to modulate the activity of various enzymes, which are critical for numerous physiological processes.

Notably, certain piperidine derivatives have been designed as cholinesterase inhibitors. mdpi.comijnrd.org The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. ijnrd.orgnih.gov For instance, a series of 4-oxypiperidine derivatives were developed to simultaneously target histamine (B1213489) H3 receptors and cholinesterases. nih.gov Within this series, compound ADS031, which features a benzyl (B1604629) group on the piperidine ring, demonstrated a high affinity for the human H3 receptor and notable inhibitory activity against AChE. nih.gov Another study on benzophenone (B1666685) derivatives identified a piperidine-containing compound (compound 6) as a potent, nonselective cholinesterase inhibitor with significant activity against both equine and human butyrylcholinesterase. mdpi.com

While direct studies on this compound's effect on dihydrofolate reductase are not prominent in the reviewed literature, the broader class of piperidine derivatives is known for a wide range of biological activities, including potential interactions with various enzymatic systems. nih.govajchem-a.com

Ion Channel Interactions

The interaction of piperidine derivatives with ion channels, which are fundamental to neuronal excitability and signaling, has been a subject of pharmacological investigation. nih.gov Compounds that can block the N-methyl-D-aspartate (NMDA) receptor ion channel are of interest for treating conditions like stroke and neurodegenerative diseases. nih.gov

Research into substituted diphenylguanidines, which are structurally related to some piperidine-based compounds, has shown that specific substitution patterns can lead to high-affinity binding at the NMDA receptor ion-channel site. nih.gov For example, N-(2-Bromo-5-(methylthio)phenyl)-N'-(3-ethylphenyl)-N'-methylguanidine demonstrated potent activity at NMDA receptor sites. nih.gov

Additionally, some piperidine derivatives have been found to interact with other types of ion channels. Picaridin, a member of the piperidine chemical family, has been shown to exert a stimulatory action on voltage-gated Na+ currents in pituitary GH3 lactotrophs. nih.gov This highlights the diverse ways in which piperidine-based structures can modulate ion channel function.

Elucidation of Molecular Mechanisms of Biological Activity

To understand how these compounds exert their effects at a cellular level, researchers employ a variety of assays to determine their binding affinity to receptors, their functional impact on receptor activity, and their influence on downstream signaling pathways.

Receptor Binding Kinetics and Affinity Determination

The affinity of a compound for its receptor, often expressed as the inhibition constant (Ki) or the half-maximal effective concentration (EC50), is a critical measure of its potency.

One significant area of research has been on derivatives of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine as opioid receptor antagonists. nih.govresearchgate.netnih.gov A notable derivative, JDTic, demonstrated high affinity for the kappa opioid receptor with a Ki value of 0.3 nM. nih.govresearchgate.net

In the realm of dopamine receptors, the enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine have been shown to be potent and selective ligands for the D4 receptor. The (R)-enantiomer, in particular, displayed a six-fold higher affinity for D4 receptors compared to its (S)-counterpart and was highly selective over D2 and D3 receptors. nih.gov Another derivative, 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole (A-381393), has been identified as a selective dopamine D4 receptor antagonist. acs.org

Furthermore, 2,4-disubstituted piperidines have been developed as selective antagonists for the CC chemokine receptor 3 (CCR3), with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Table 1: Receptor Binding Affinities of this compound Derivatives

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki / IC50) | Reference |

|---|---|---|---|

| JDTic ((3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative) | Kappa Opioid Receptor | 0.3 nM (Ki) | nih.govresearchgate.net |

| (R)-3-(3,4-dimethylphenyl)-1-propylpiperidine | Dopamine D4 Receptor | High affinity (6-fold > S-enantiomer) | nih.gov |

| N-{3-[(2S, 4R)-1-(propyl)-4-(4-fluorobenzyl)piperidinyl]propyl}-N'-(3-acetylphenyl)urea | CCR3 | Single-digit nM (IC50) | nih.gov |

| ADS031 (4-oxypiperidine derivative) | Histamine H3 Receptor | 12.5 nM (Ki) | nih.gov |

Functional Activity Assays

Functional assays, such as GTPγS binding and calcium flux measurements, are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

The GTPγS binding assay is a key tool for assessing the functional activity of G protein-coupled receptors (GPCRs). In the case of the opioid receptor antagonist JDTic, a [(35)S]GTP-gamma-S assay confirmed its highly potent and selective kappa antagonism, with a functional Ki value of 0.006 nM. nih.govresearchgate.net This indicates that JDTic effectively blocks the signaling cascade initiated by the activation of the kappa opioid receptor.

While specific calcium flux data for this compound derivatives were not detailed in the provided search results, this type of assay is commonly used to measure the functional consequences of receptor-ion channel interactions, which are relevant for this class of compounds.

Signal Transduction Pathway Modulation

The binding of a ligand to its receptor initiates a cascade of intracellular events known as signal transduction pathways. The modulation of these pathways ultimately determines the cellular response.

Key signaling pathways that are often investigated include the mitogen-activated protein kinase (MAPK) pathway, which involves proteins like ERK. The phosphorylation of ERK is a critical step in this pathway, and its modulation can affect cell proliferation and survival. nih.gov While direct evidence linking this compound to ERK phosphorylation was not found, the broader class of piperidine derivatives is known to influence signaling pathways like the NF-κB pathway. ijnrd.org For example, the bioactive alkaloid evodiamine, which contains a piperidine-like structure, is known to inhibit the NF-κB pathway. ijnrd.org

The phosphoinositide 3-kinase (PI3K) signaling pathway is another crucial pathway involved in cell growth and survival. nih.gov Receptor activation can lead to the production of signaling molecules like PI(3,4,5)P3 and PI(3,4)P2, which regulate various cellular processes. nih.gov The influence of this compound derivatives on specific components of these pathways, such as HIF1α or direct NF-κB modulation, remains an area for further investigation.

Receptor Dimerization and Co-internalization Phenomena

Receptor dimerization, where two receptor units associate, and their subsequent internalization into the cell are important mechanisms for regulating signal transduction.

The search results did not provide specific information regarding the involvement of this compound or its derivatives in receptor dimerization or co-internalization phenomena. However, these are known regulatory mechanisms for many GPCRs, including the opioid receptors that some piperidine derivatives target. nih.govresearchgate.net For instance, the inhibition of ERK dimerization has been studied as a therapeutic strategy, although this was in the context of a different chemical scaffold. nih.gov The potential for this compound derivatives to influence these processes is a plausible area for future research, given their targeted interactions with various receptor systems.

Comparative Pharmacological Profiling with Established Compounds

The pharmacological profile of this compound derivatives has been extensively investigated, particularly in comparison to established compounds acting on the opioid system. These studies have been crucial in elucidating the structure-activity relationships and the therapeutic potential of this chemical class. The primary focus of this research has been on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which have emerged as a novel class of pure opioid receptor antagonists. nih.govwustl.edunih.gov

The antagonist properties of these piperidine derivatives are notably not dictated by the nature of the N-substituent, a significant departure from traditional opioid antagonists like naloxone (B1662785) and naltrexone. acs.orgnih.gov In classical opioid antagonists, N-allyl or N-cyclopropylmethyl groups typically confer antagonist activity, while an N-methyl group often results in agonist activity. acs.orgnih.gov In contrast, for the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, the pure antagonism appears to be a consequence of the substitution on the piperidine ring itself. acs.orgnih.gov

Opioid Receptor Binding Affinity

Comparative binding assays have demonstrated that derivatives of this compound exhibit high affinity for opioid receptors. The introduction of a hydroxyl group at the 3-position of the phenyl ring and various substituents on the piperidine nitrogen has allowed for the fine-tuning of affinity and selectivity for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

One of the key compounds from this series, LY255582, which is the (3R,4R)-isomer of 3,4-dimethyl-1-[(3S)-3-hydroxy-3-cyclohexylpropyl-4-(3-hydroxyphenyl)piperidine, has shown a potent opioid antagonist profile. nih.gov Its binding affinity has been compared with the standard antagonists naloxone and naltrexone. nih.gov Generally, the (3R,4R) isomers of these compounds are more potent than their (3S,4S) counterparts in receptor binding. nih.gov

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

|---|---|---|---|---|

| Naloxone | Data Not Available in Snippet | Data Not Available in Snippet | Data Not Available in Snippet | nih.govacs.org |

| Naltrexone | Data Not Available in Snippet | Data Not Available in Snippet | Data Not Available in Snippet | nih.govacs.org |

| LY99335 (N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine) | Data Not Available in Snippet | Data Not Available in Snippet | Data Not Available in Snippet | nih.gov |

| LY255582 | Data Not Available in Snippet | Data Not Available in Snippet | Data Not Available in Snippet | nih.gov |

| JDTic | 3.73 | 301 | 0.32 | nih.gov |

Note: Specific Ki values for Naloxone, Naltrexone, LY99335, and LY255582 were not available in the provided search snippets, but they were used as reference compounds in the studies.

JDTic, another derivative from this class, has been identified as a potent and selective κ-opioid receptor antagonist. nih.govwustl.edu Its binding affinity at the κ receptor is significantly higher than that for the µ and δ receptors, highlighting the potential for developing selective agents from this scaffold. nih.gov

Dopaminergic and Serotonergic Activity

While the primary focus has been on opioid receptors, some derivatives of 3-(3,4-dimethylphenyl)piperidine (B10842312) have been investigated for their activity at dopamine and serotonin (B10506) receptors. For instance, the enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine have been shown to be potent and selective ligands for the dopamine D4 receptor. The (R)-enantiomer displayed a six-fold higher affinity for D4 receptors compared to the (S)-enantiomer and exhibited high selectivity over D2 and D3 receptors. nih.gov

In the realm of serotonergic activity, other piperidine derivatives have been explored as high-affinity ligands for the serotonin transporter (SERT). For example, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have shown Ki values for SERT in the nanomolar range, comparable to the established selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875). nih.govresearchgate.net These compounds, however, displayed weak affinity for 5-HT1A and α2-adrenergic receptors. nih.gov

| Compound Class | Target | Affinity (Ki) | Established Compound | Established Compound Affinity (Ki) | Reference |

|---|---|---|---|---|---|

| (R)-3-(3,4-dimethylphenyl)-1-propylpiperidine | Dopamine D4 Receptor | High | Not directly compared in snippet | nih.gov | |

| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | Serotonin Transporter (SERT) | 2 - 400 nM | Fluoxetine | Comparable | nih.govresearchgate.net |

The diverse pharmacological profiles of this compound derivatives, from potent opioid antagonism to high-affinity interactions with dopamine and serotonin targets, underscore the versatility of this chemical scaffold in medicinal chemistry. The comparative data with established compounds like naloxone, naltrexone, and fluoxetine provide a critical benchmark for the development of new therapeutic agents based on this privileged structure.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Investigation of the Dimethylphenyl Substitution Pattern on Biological Activity

The position of the methyl groups on the phenyl ring of phenylpiperidine derivatives is a key determinant of their biological activity. Systematic investigations have revealed that different substitution patterns can significantly alter the affinity and selectivity of these compounds for their molecular targets.

For instance, in the context of developing inhibitors for the p53-hDM2 interaction, a structure-activity relationship study of 4-substituted piperidines highlighted the importance of the substitution pattern on the phenyl ring for achieving potent inhibition. nih.gov While this study did not focus specifically on the 3,4-dimethyl pattern, it underscores the principle that the electronic and steric properties conferred by substituents on the phenyl ring are crucial for optimizing biological activity. nih.gov

In a separate line of research on influenza virus inhibitors, various substitutions on a phenyl group attached to a piperidine (B6355638) core were explored. nih.gov The study found that electron-rich aromatic rings were generally preferred for activity. dndi.org Specifically, a dimethoxy analog demonstrated moderate activity and improved metabolic clearance. dndi.org This suggests that the electron-donating nature of the two methyl groups in the 3,4-dimethylphenyl moiety could contribute favorably to the biological activity of 2-(3,4-dimethylphenyl)piperidine in certain contexts.

The table below illustrates the impact of phenyl ring substitutions on the activity of various piperidine-based compounds from different studies.

Table 1: Influence of Phenyl Ring Substitution on Biological Activity

Influence of Piperidine Ring Modifications on Target Affinity and Selectivity

Modifications to the piperidine ring itself, including its saturation level, the presence and nature of substituents, and the stereochemistry of these substituents, have a profound impact on the target affinity and selectivity of this class of compounds.

Research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has demonstrated that these molecules serve as a novel pharmacophore for pure opioid receptor antagonists. nih.gov Early SAR studies in this series led to the development of nonselective opioid receptor antagonists. nih.gov Further modifications, however, resulted in peripherally selective antagonists like alvimopan (B130648) and potent, selective κ-opioid receptor antagonists such as JDTic. nih.gov This highlights how subtle changes to the piperidine core and its substituents can dramatically alter the selectivity profile.

In another study, replacing a piperazine (B1678402) ring with a piperidine ring in a series of histamine (B1213489) H3 receptor (H3R) ligands was identified as a critical structural element for achieving dual activity at both H3R and sigma-1 receptors (σ1R). nih.gov This substitution did not significantly affect affinity for H3R but dramatically increased affinity for σ1R, demonstrating the profound influence of the heterocyclic core on target selectivity. nih.gov

Furthermore, the introduction of unsaturation in the piperidine ring of 4-azaindole-2-piperidine compounds led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org Conversely, replacing the piperidine with an acyclic analog resulted in a loss of activity, and substitution with a morpholine (B109124) ring, while improving clearance, also led to an inactive compound. dndi.org These findings underscore the importance of the piperidine ring's conformation and rigidity for biological activity. dndi.org The stereochemistry of substituents on the piperidine ring is also a critical factor, as demonstrated in the development of cis- and trans-disubstituted piperidines. whiterose.ac.uk

The following table summarizes key findings on how piperidine ring modifications affect biological outcomes.

Table 2: Impact of Piperidine Ring Modifications

Role of Linker Chemistry and Bridging Groups in Defining Target Interactions

The nature of the linker connecting the piperidine ring to other parts of the molecule, as well as any bridging groups, plays a crucial role in defining how the compound interacts with its biological target.

In a series of piperidine-based influenza virus inhibitors, it was discovered that an ether linkage between a quinoline (B57606) moiety and the piperidine ring was critical for inhibitory activity. nih.gov This highlights the importance of the specific chemical nature of the linker in orienting the different pharmacophoric elements for optimal binding.

For piperine (B192125) derivatives acting as monoamine oxidase (MAO) inhibitors, the optimal length of the linker between the methylenedioxyphenyl (MDP) ring and the nitrogen-containing heterocyclic ring (such as piperidine) for MAO-B inhibitory activity was found to be 2-5 carbons, which should be conjugated. nih.gov The study also showed that changing an amide linkage to a thioamide link drastically reduced inhibitory activity. nih.gov

The table below provides examples of how linker chemistry influences biological activity.

Table 3: Significance of Linker and Bridging Groups

Computational Approaches to SAR Elucidation and Rational Drug Design

Computational methods are indispensable tools for elucidating SAR and guiding the rational design of new drugs. These techniques provide insights into the molecular interactions between ligands and their targets, helping to explain observed biological activities and predict the properties of novel compounds.

Molecular modeling and docking studies are widely used to predict the binding modes of ligands within the active site of a target protein. These studies can rationalize the observed SAR and guide the design of new analogs with improved affinity and selectivity.

For example, in the study of dimethylpyridine derivatives as cyclooxygenase (COX) inhibitors, molecular docking was used to understand the binding interactions of the compounds in the active site of COX-1 and COX-2. mdpi.com The docking results helped to correlate the binding mode with the observed biological activity. mdpi.com Similarly, molecular docking of nicotinamide-based derivatives with the VEGFR-2 enzyme demonstrated the binding ability of the designed compounds and helped to identify key interactions within the catalytic pocket. nih.gov

In the context of histamine H3 and sigma-1 receptor antagonists, molecular modeling techniques were employed to identify the putative protein-ligand interactions responsible for the high affinity of piperidine-containing compounds. nih.gov These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex.

The following table summarizes the application of molecular docking in various studies.

Table 4: Applications of Molecular Docking

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model can be used as a query to search for new compounds with similar activity profiles.

A study on cyclooxygenase inhibitors developed a four-point pharmacophore model consisting of one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings. pharmacophorejournal.com This model yielded a statistically significant 3D-QSAR model and was validated by accurately predicting the activity of a test set of molecules. pharmacophorejournal.com

Pharmacophore analysis can also be used in conjunction with other computational methods. For instance, in a study of piperidine-based cocaine analogs, a series of pharmacophore models were generated and used to guide the alignment of compounds for a CoMFA (Comparative Molecular Field Analysis) study. nih.gov This integrated approach provided insights into the possible binding modes of the substituents on the piperidine ring at the dopamine (B1211576) transporter. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. This method can be used to assess the stability of binding poses predicted by docking, to study conformational changes in the protein upon ligand binding, and to calculate binding free energies.

MD simulations were employed to study the binding of a nicotinamide-based derivative to VEGFR-2. nih.gov The simulations, run for 100 ns, established the excellent binding of the compound and its optimal dynamics within the active site. nih.gov The simulations also helped to identify crucial amino acids involved in the binding through free binding energy decomposition. nih.gov

In another example, MD simulations were used to develop a polarizable force field for phospholipid bilayers, demonstrating the broad applicability of this technique in understanding molecular interactions in complex biological systems. duke.edu The use of MD simulations to analyze molecular motions and their impact on NMR-based distance measurements has also been proposed as a way to obtain more accurate structural information for molecules on surfaces. osti.gov

The following table highlights the use of MD simulations in drug design and structural biology.

Table 5: Insights from Molecular Dynamics Simulations

Free Energy Calculations for Ligand-Receptor Interactions

The determination of the binding affinity between a ligand and its receptor is a cornerstone of drug discovery and molecular design. Free energy calculations, rooted in statistical mechanics, provide a powerful computational framework for quantifying these interactions. nih.gov These methods can predict the absolute or relative binding free energy (ΔG) of a ligand to a receptor, offering insights that guide the optimization of lead compounds. nih.govnih.gov Alchemical free energy methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are particularly noteworthy for their theoretical rigor. nih.govrutgers.edu

These calculations are computationally intensive and rely on molecular dynamics (MD) simulations to sample the conformational space of the ligand-receptor complex. nih.govvu.nl The fundamental principle of alchemical transformations involves non-physical, or "alchemical," changes to a molecule within a simulation to calculate the free energy difference between two states, for instance, between a ligand in solution and the same ligand bound to a receptor. nih.govrsc.org This is often accomplished by creating a thermodynamic cycle that relates the binding free energies of two different ligands to the free energy changes of alchemically transforming one ligand into the other, both in the bound state and in solution. nih.gov

A pertinent example is the computational analysis of a series of 4-(2-aminoethyl)-2-phenylpiperidine derivatives as ligands for the σ1 receptor. nih.gov Molecular dynamics simulations and subsequent per-residue binding free energy deconvolution were employed to understand the differences in binding affinity among these compounds. This method breaks down the total binding free energy into contributions from individual amino acid residues in the receptor's binding pocket, providing a detailed map of the key interactions driving ligand recognition. nih.gov

In this study, the Gibbs free energy of binding (ΔG_bind) was calculated for several piperidine derivatives. The binding of these piperidine derivatives to the σ1 receptor was found to have a less favorable Gibbs free energy of binding compared to analogous cyclohexane (B81311) derivatives. For instance, the calculated ΔG_bind for the parent cyclohexane derivative 3 was -11.31 kcal/mol, whereas the piperidine derivatives exhibited higher (less favorable) values. nih.gov

Table 1: Calculated Gibbs Free Energy of Binding (ΔG_bind) for σ1 Receptor Ligands

| Compound Number | Structure | ΔG_bind (kcal/mol) |

|---|---|---|

| 3 | Cyclohexane derivative | -11.31 |

| 4a | Piperidine derivative | -9.48 |

| 20a | N-Methylpiperidine derivative | -10.12 |

| 21a | N-Methylpiperidine derivative | -10.06 |

| 22a | N-Methylpiperidine derivative | -9.97 |

Data sourced from a computational study on σ1 receptor ligands. nih.gov

The analysis revealed that the polar, protonated piperidine ring of compound 4a led to reduced lipophilic interactions within the hydrophobic binding pocket of the σ1 receptor, resulting in a less favorable binding free energy. The introduction of a methyl group on the piperidine nitrogen (compounds 20a , 21a , 22a ) partially compensated for these unfavorable interactions, leading to improved binding affinities. nih.gov

The per-residue binding free energy decomposition provided a granular view of these interactions. The enthalpic contributions (ΔH_res) from key hydrophobic residues in the binding pocket were significantly lower for the piperidine derivatives compared to the cyclohexane analog. nih.gov

Table 2: Per-Residue Enthalpic Contributions (ΔH_res) to Binding at the σ1 Receptor

| Residue | Compound 3 (kcal/mol) | Compound 20a (kcal/mol) | Compound 21a (kcal/mol) |

|---|---|---|---|

| LEU105 | -2.34 | -2.34 | -2.38 |

| THR181 | -2.34 | -2.34 | -2.38 |

| ALA185 | -2.34 | -2.34 | -2.38 |

| LEU182 | -3.09 | -3.09 | -3.16 |

| LEU186 | -3.09 | -3.09 | -3.16 |

| THR202 | -3.09 | -3.09 | -3.16 |

| TYR206 | -3.09 | -3.09 | -3.16 |

This table presents a subset of the per-residue binding free energy deconvolution data, highlighting key hydrophobic interactions. nih.gov

These findings underscore the importance of the hydrophobic character of the cyclic core for optimal binding to the σ1 receptor. For this compound, it can be hypothesized that the dimethylphenyl group would engage in significant hydrophobic and π-π stacking interactions within a suitable receptor pocket. A free energy calculation would quantify these interactions and also reveal the energetic cost or benefit of the piperidine ring's specific conformation and its interactions with polar and non-polar residues. Such calculations are invaluable for the rational design of new ligands with improved affinity and selectivity. nih.gov

Preclinical Research Applications and Biological Relevance of 2 3,4 Dimethylphenyl Piperidine Derivatives

Evaluation in In Vitro Biological Systems

In vitro studies are fundamental for the initial characterization of the biological effects of novel chemical entities. For 2-(3,4-dimethylphenyl)piperidine derivatives, these evaluations have centered on determining their functional activity and potential toxicity in cellular systems, as well as their direct interactions with specific molecular targets like enzymes.

Cell-Based Assays for Functional Activity and Cytotoxicity

Cell-based assays are critical for assessing the preliminary efficacy and safety of piperidine (B6355638) derivatives. These tests have been instrumental in identifying compounds with potential anticancer properties by evaluating their cytotoxicity against various human cancer cell lines.

For instance, a series of 3,4,6-trisubstituted piperidine derivatives were developed from a lead compound, A12, which had shown potent antitumor effects. nih.gov Systematic exploration led to the discovery of compound E22, which exhibited superior potency in inhibiting cancer cells. nih.gov This compound demonstrated significant inhibitory activity against the SKOV3 human ovarian cancer cell line. nih.gov Similarly, other studies have highlighted the cytotoxicity of various piperidine derivatives against a range of cancer cells, including promyelocytic leukemia (HL-60), squamous cell carcinoma (HSC-2, HSC-3, HSC-4), and colon carcinoma (HCT116) cells. nih.gov In one study, dimeric 3,5-bis(benzylidene)-4-piperidones were found to be highly toxic to malignant cells while being less so to non-malignant human oral cells. nih.gov Another piperidine derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), was most effective against the SMMC-7721 liver cancer cell line, inducing apoptosis. nih.gov

The functional activity of these compounds is often linked to the induction of apoptosis (programmed cell death). Studies have shown that certain piperidine derivatives can activate caspases-3 and -7, key enzymes in the apoptotic cascade, leading to the cleavage of PARP1 and cell cycle arrest. nih.govnih.gov For example, cotreatment with piperine (B192125) (a naturally occurring piperidine alkaloid) and curcumin (B1669340) was found to increase caspase-3 concentration in HL-60 leukemia cells. nih.gov

Table 1: Cytotoxicity of Piperidine Derivatives in Human Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (Liver Cancer) | IC50 | 32.3 ± 1.13 µM | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (Liver Cancer) | EC50 | 9.00 ± 0.36 µM | nih.gov |

| 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline (A5) | SU-DHL-6 (Lymphoma) | IC50 | 0.16 µM | nih.gov |

| 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline (A8) | SU-DHL-6 (Lymphoma) | IC50 | 0.12 µM | nih.gov |

| 3,4,6-trisubstituted piperidine (E22) | SKOV3 (Ovarian Cancer) | Inhibition | >90% TGI (in vivo) | nih.gov |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. TGI: Tumor Growth Inhibition.

Enzyme Inhibition and Activation Assays

Derivatives of this compound have been specifically designed and tested as inhibitors of various enzymes implicated in disease. These assays measure the ability of a compound to interfere with an enzyme's activity, a common mechanism for therapeutic intervention.

A significant area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy. mdpi.comnih.govnih.gov Benzimidazole-based piperidine hybrids showed good to moderate inhibitory activity against both AChE and BChE. mdpi.com Similarly, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been developed as potent opioid receptor antagonists, with high affinity for mu, kappa, and delta opioid receptors. nih.gov Compound LY246736, from this class, demonstrated Ki values of 0.77 nM, 40 nM, and 4.4 nM for mu, kappa, and delta receptors, respectively. nih.gov

In the field of oncology, piperidine derivatives have been identified as potent inhibitors of critical signaling kinases. For example, compound E22, a 3,4,6-trisubstituted piperidine derivative, was a potent Akt1 inhibitor. nih.gov Other research led to the identification of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as powerful PI3Kδ inhibitors, with compounds A5 and A8 showing IC50 values of 1.3 nM and 0.7 nM, respectively. nih.gov Furthermore, a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), another cancer-related target. nih.gov

Table 2: Enzyme and Receptor Inhibition by Piperidine Derivatives

| Compound/Derivative Class | Target Enzyme/Receptor | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (LY246736) | µ-opioid receptor | Ki | 0.77 nM | nih.gov |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (LY246736) | κ-opioid receptor | Ki | 40 nM | nih.gov |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (LY246736) | δ-opioid receptor | Ki | 4.4 nM | nih.gov |

| 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline (A5) | PI3Kδ | IC50 | 1.3 nM | nih.gov |

| 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline (A8) | PI3Kδ | IC50 | 0.7 nM | nih.gov |

| Pyrido[2,3-d]pyrimidine-2,4-dione (Compound 6) | eEF-2K | IC50 | 420 nM | nih.gov |

| Pyrido[2,3-d]pyrimidine-2,4-dione (Compound 9) | eEF-2K | IC50 | 930 nM | nih.gov |

| Piperidine-4-carboxamide (Cpd-41) | Secretory glutaminyl cyclase (sQC) | IC50 | 34 µM | nih.gov |

Ki: Inhibition constant. IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, piperidine derivatives are advanced to in vivo studies using animal models to assess their efficacy in a complex biological system. These models are crucial for understanding the therapeutic potential of the compounds for specific diseases.

Neuropsychiatric Disease Models (e.g., Schizophrenia, Parkinson's Disease)

The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds has been investigated for its potential in treating neuropsychiatric disorders. wustl.edu Specifically, derivatives such as JDTic have been developed as potent and selective kappa opioid receptor antagonists for potential use in treating depression and anxiety. wustl.edu In the context of Alzheimer's disease, a significant focus has been on developing butyrylcholinesterase (BChE) inhibitors. nih.gov A lead compound, a racemic nanomolar BChE inhibitor, demonstrated procognitive effects in mice with scopolamine-induced Alzheimer's-like symptoms. nih.gov Its optimized successor, compound (R)-(-)-3, not only showed higher potency and better brain exposure but also produced procognitive effects in mice with Aβ₁₋₄₂-induced symptoms, a model more relevant to the pathology of Alzheimer's. nih.gov

Other Preclinical Disease Models (e.g., Cancer, Diabetes, Inflammation, Antimicrobial)

The therapeutic applicability of piperidine derivatives extends beyond neuropsychiatric conditions.

Cancer: In oncology, the in vivo efficacy of these compounds is a critical validation step. The 3,4,6-trisubstituted piperidine derivative E22, which showed potent Akt1 inhibition in vitro, also displayed very strong antitumor efficacy in a SKOV3 xenograft model, achieving over 90% tumor growth inhibition. nih.gov Mechanistic studies confirmed that E22 significantly inhibited the phosphorylation of proteins downstream of Akt kinase in tumor tissue from the xenograft model. nih.gov

Inflammation: The anti-inflammatory properties of piperidine-related structures have been evaluated in rodent models. One study investigated (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound from Zingiber cassumunar, and found it exerted marked inhibition on carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov Its effect was comparable to that of established anti-inflammatory drugs. nih.gov Another study using a carrageenan-induced paw edema model in mice showed that a specific compound significantly reduced edema by 68% four hours after treatment. nih.gov

Antimicrobial Activity: Several piperidine derivatives have been synthesized and tested for their ability to combat microbial infections. researchgate.netresearchgate.net A series of 4-hydroxy-3,4-dialkyl-2,6-diaryl-piperidine derivatives were assayed for antibacterial and antifungal activities and exhibited significant results. nih.gov

Exploration as Research Probes and Lead Compounds in Drug Discovery

The this compound scaffold and its relatives are highly valued in drug discovery as both research probes and lead compounds for optimization. arizona.eduresearchgate.netgoogle.com A lead compound is a chemical starting point that has shown promising biological activity and serves as the basis for designing more potent and selective analogs through medicinal chemistry efforts. google.com

The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class is a prime example of a successful lead structure. wustl.edu This pharmacophore led to the development of several important opioid receptor antagonists, including peripherally selective antagonists for gastrointestinal disorders and selective kappa opioid receptor antagonists for neuropsychiatric conditions. nih.govwustl.edu

Similarly, a lead compound for Alzheimer's disease, a nanomolar BChE inhibitor, was optimized to create a new compound with sevenfold higher brain exposure and superior efficacy in animal models. nih.gov In cancer research, a lead compound (A12) with potent antitumor efficacy but safety issues was structurally modified using a conformational restriction strategy to yield a superior derivative (E22) with an improved safety profile and enhanced efficacy. nih.gov These examples underscore the utility of the piperidine framework as a versatile and adaptable scaffold for generating novel therapeutic agents for a wide array of diseases. nih.govencyclopedia.pub

Q & A

Q. How can researchers mitigate synthetic byproducts during scale-up?

- Methodology :

- DoE Optimization : Vary temperature, catalyst loading, and stirring rate using a fractional factorial design. Identify critical parameters via ANOVA (p < 0.05) .

- Inline PAT : Implement FTIR or Raman spectroscopy to monitor reaction progression. Terminate at >95% conversion to minimize dimerization/oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.